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For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 12 (CDK12) has emerged as a compelling target in oncology. Its

critical role in regulating the transcription of genes involved in the DNA damage response

(DDR) pathway makes it a focal point for developing novel cancer therapeutics. Small molecule

inhibitors of CDK12 have been broadly classified into two categories: covalent and non-

covalent inhibitors. This guide provides an objective, data-driven comparison of these two

classes of inhibitors, highlighting their mechanisms of action, biochemical and cellular

potencies, and selectivity profiles.

Mechanism of Action: A Tale of Two Binding Modes
Covalent and non-covalent CDK12 inhibitors achieve their therapeutic effect through distinct

mechanisms of action, which dictates their duration of action and potential for off-target effects.

Covalent inhibitors form a permanent chemical bond with a specific amino acid residue within

the CDK12 protein. A prime example is THZ531, which irreversibly binds to a cysteine residue

located outside the ATP-binding pocket of CDK12.[1] This covalent linkage leads to sustained

inhibition of CDK12 activity.

Non-covalent inhibitors, on the other hand, bind to the ATP-binding pocket of CDK12 through

reversible interactions such as hydrogen bonds and van der Waals forces. Compounds like

SR-4835 and CT7439 fall into this category. Their binding is concentration-dependent, and they

can be outcompeted by high intracellular concentrations of ATP. Some non-covalent inhibitors,
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like CT7439, have a dual mechanism, also acting as a "molecular glue" to induce the

degradation of CDK12's binding partner, Cyclin K.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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